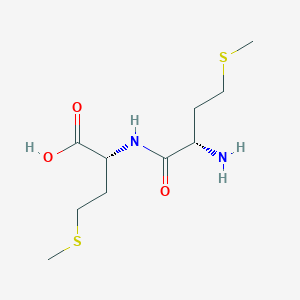

H-Met-D-Met-OH

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89680-18-2 |

|---|---|

Molecular Formula |

C10H20N2O3S2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |

InChI Key |

ZYTPOUNUXRBYGW-JGVFFNPUSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of H-Met-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine. The document details its chemical structure, physicochemical properties, and outlines illustrative protocols for its synthesis, purification, and characterization. Furthermore, it explores the potential biological activities of this dipeptide, with a focus on its antioxidant properties, and provides a representative experimental protocol for its evaluation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from general peptide chemistry principles and data from closely related compounds to provide a thorough and practical resource for researchers.

Chemical Structure and Properties

This compound is a dipeptide composed of an L-methionine residue at the N-terminus and a D-methionine residue at the C-terminus, linked by a peptide bond. The presence of the D-amino acid at the C-terminus is expected to confer increased resistance to enzymatic degradation compared to its L-L counterpart.

Chemical Structure:

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2R)-2-amino-4-(methylthio)butanoyl]amino]-4-(methylthio)butanoic acid | N/A |

| Synonyms | L-Methionyl-D-methionine; this compound | N/A |

| CAS Number | 89680-20-6 | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₃S₂ | Calculated |

| Molecular Weight | 280.41 g/mol | Calculated |

| Appearance | White to off-white powder (Expected) | N/A |

| Melting Point | N/A | N/A |

| Boiling Point | N/A | N/A |

| Solubility | Soluble in water (Expected) | N/A |

| pKa (α-COOH) | ~3-4 (Estimated) | N/A |

| pKa (α-NH₃⁺) | ~8-9 (Estimated) | N/A |

Synthesis, Purification, and Characterization

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) techniques. The following sections provide an illustrative experimental protocol.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a representative Fmoc-based SPPS approach.

Materials:

-

Fmoc-D-Met-OH

-

Fmoc-L-Met-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Illustrative Workflow for SPPS:

Illustrative workflow for the solid-phase peptide synthesis of this compound.

Experimental Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in a 1:1 mixture of DMF and DCM for 1 hour.

-

First Amino Acid Coupling (D-Methionine):

-

Deprotect the resin using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-D-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (L-Methionine):

-

Repeat the deprotection and washing steps as in step 2.

-

Activate Fmoc-L-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and then DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC.

Illustrative HPLC Protocol:

| Parameter | Illustrative Value |

| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 220 nm |

Procedure:

-

Dissolve the crude peptide in Mobile Phase A.

-

Inject the sample onto the HPLC system.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

2.3.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the dipeptide.

-

Expected [M+H]⁺: 281.0988 m/z

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The following are expected chemical shifts based on the structures of L-methionine and D-methionine.

Illustrative ¹H NMR Data (in D₂O):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| α-CH (L-Met) | 3.8 - 4.0 | t |

| α-CH (D-Met) | 3.8 - 4.0 | t |

| β-CH₂ (L-Met & D-Met) | 1.9 - 2.2 | m |

| γ-CH₂ (L-Met & D-Met) | 2.5 - 2.7 | t |

| S-CH₃ (L-Met & D-Met) | 2.1 | s |

Biological Activity and Potential Applications

Methionine-containing peptides are known to possess antioxidant properties. The sulfur atom in the methionine side chain can be reversibly oxidized, which allows it to scavenge reactive oxygen species (ROS). The presence of a D-amino acid may enhance the stability of this compound in biological systems, potentially prolonging its antioxidant effects.

Illustrative Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.

Illustrative Workflow for DPPH Assay:

Illustrative workflow for the DPPH radical scavenging assay.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of dilutions of the peptide stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each peptide dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the peptide solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the DPPH radicals.

-

Potential Signaling Pathways

While no specific signaling pathways have been definitively identified for this compound, studies on the related dipeptide L-Met-L-Met have shown that it can influence cellular processes. For instance, Met-Met has been reported to promote β-casein synthesis in bovine mammary epithelial cells through the JAK2-STAT5 and mTOR signaling pathways. It is plausible that this compound could interact with similar pathways, potentially modulating cellular metabolism and growth. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Hypothesized Signaling Pathway Interaction:

Hypothesized interaction of this compound with cellular signaling pathways.

Conclusion

This compound is a dipeptide of significant interest due to the presence of a D-amino acid, which may confer enhanced stability and prolonged biological activity. While specific experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, purification, characterization, and evaluation of its potential antioxidant properties based on established methodologies in peptide science. The illustrative protocols and workflows presented herein are intended to serve as a valuable resource for researchers initiating studies on this compound and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this unique dipeptide.

H-Met-D-Met-OH (L-Methionyl-D-methionine): A Technical Guide for Researchers

CAS Number: 89680-18-2

This technical guide provides a comprehensive overview of the dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine. Designed for researchers, scientists, and drug development professionals, this document consolidates available physicochemical data, explores potential experimental protocols, and discusses the putative biological significance and signaling pathways associated with this specific stereoisomer.

Core Compound Data

This compound is a dipeptide composed of an L-methionine residue N-terminally linked to a D-methionine residue. The presence of the D-amino acid at the C-terminus confers unique stereochemical properties that may influence its biological stability and activity compared to the more common L-L dipeptide.

Physicochemical Properties

Quantitative data for this compound is limited, with some parameters being predicted values. The available information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 89680-18-2 | Cambridge Bioscience[1] |

| Molecular Formula | C₁₀H₂₀N₂O₃S₂ | Cambridge Bioscience[1] |

| Molecular Weight | 280.41 g/mol | Cambridge Bioscience[1] |

| Synonyms | L-Methionyl-D-methionine | CymitQuimica[2] |

| Boiling Point (Predicted) | 555.1 ± 50.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.02 ± 0.10 | ChemicalBook |

| Storage Temperature | -15°C | ChemicalBook |

Synthesis and Characterization

Conceptual Synthesis Protocol

A plausible approach for the synthesis of this compound would involve the coupling of a protected L-methionine derivative to a protected D-methionine derivative, followed by deprotection.

Workflow for Potential Synthesis:

Methodology:

-

Protection of Amino Acids: The amino group of L-methionine would be protected, for instance, with a fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of D-methionine would be protected, for example, as a methyl or ethyl ester.

-

Coupling Reaction: The protected L-methionine and D-methionine would be coupled using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.

-

Deprotection: The protecting groups would be removed. For example, the Fmoc group is typically removed with a mild base (e.g., piperidine), and the ester group can be hydrolyzed under basic or acidic conditions.

-

Purification: The final product would be purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the synthesized this compound would be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Significance and Metabolism

Direct research on the biological effects of the isolated this compound is scarce. However, insights can be drawn from studies on mixtures of methionine dipeptide stereoisomers and the distinct metabolic fates of L- and D-methionine.

Enzymatic Hydrolysis

A patent describing the use of DL-methionyl-DL-methionine (a mixture of DD, LL, DL, and LD isomers) in aquaculture indicates that this dipeptide mixture can be enzymatically cleaved by digestive enzymes from fish and crustaceans to release free D- and L-methionine. This suggests that peptidases in the digestive tract are capable of hydrolyzing the peptide bond in this compound. The D-amino acid at the C-terminus may confer resistance to certain peptidases, potentially leading to a slower rate of hydrolysis compared to the L-L isomer.

Metabolism of Constituent Amino Acids

Once hydrolyzed, the resulting L-methionine and D-methionine would enter their respective metabolic pathways.

-

L-Methionine: Is a proteinogenic essential amino acid that can be directly incorporated into proteins or enter the methionine cycle to serve as a precursor for S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous biological methylation reactions.

-

D-Methionine: Is not directly incorporated into proteins in higher organisms. It must first be converted to its corresponding α-keto acid (α-keto-γ-methylthiobutyric acid) by D-amino acid oxidase (DAAO). This keto acid can then be transaminated to form L-methionine, which can then be utilized by the body.

Putative Metabolic Pathway of this compound:

Potential Research Applications and Signaling Pathways

While direct evidence is lacking for this compound, research on the L-L isomer (H-Met-Met-OH) provides a compelling basis for hypothesizing the potential biological roles and signaling pathway interactions of the L-D form.

Peptide Transport

Studies on H-Met-Met-OH in bovine mammary epithelial cells have shown that it is taken up by the peptide transporter 2 (PepT2). It is plausible that this compound could also be a substrate for peptide transporters, although its affinity and transport kinetics might differ due to the D-isomer.

Experimental Protocol for Peptide Transport Assay:

-

Cell Culture: Culture a suitable cell line (e.g., Caco-2 for intestinal transport, or a cell line relevant to the research question) to confluence on permeable supports.

-

Uptake Experiment: Incubate the cells with varying concentrations of this compound in the apical chamber for defined time periods.

-

Quantification: Measure the amount of this compound transported to the basolateral chamber using LC-MS/MS.

-

Inhibition Studies: To identify the transporter involved, conduct competitive inhibition assays using known substrates of different peptide transporters (e.g., Gly-Sar for PepT1/PepT2).

Inferred Signaling Pathway Involvement

Research on H-Met-Met-OH has demonstrated that its uptake via PepT2 can activate the JAK2-STAT5 and mTOR signaling pathways, leading to increased cell proliferation and protein synthesis. Given that this compound can also deliver L-methionine (following hydrolysis and conversion of the D-isomer), it is conceivable that it could indirectly influence these pathways, which are central to cell growth, proliferation, and metabolism.

Hypothesized Signaling Cascade:

Experimental Protocol for Signaling Pathway Analysis (Western Blotting):

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., H-Met-Met-OH) and a negative control (untreated cells).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-JAK2, JAK2, p-STAT5, STAT5, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation, indicating pathway activation.

Conclusion and Future Directions

This compound is a dipeptide with unique stereochemistry that warrants further investigation. While direct experimental data is limited, existing research on related compounds suggests it is likely to be metabolized by peptidases and could influence key cellular processes such as protein synthesis and cell growth, potentially through the JAK-STAT and mTOR signaling pathways. Its D-amino acid component may confer increased stability against enzymatic degradation, making it an interesting candidate for studies in drug delivery and nutritional science.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its biological properties. Key areas of investigation include its interaction with peptide transporters, its rate of enzymatic hydrolysis, and its direct effects on cellular signaling pathways in various in vitro and in vivo models. Such studies will be crucial to fully elucidate the therapeutic and scientific potential of this specific dipeptide.

References

- 1. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]

- 2. CN111269952B - Preparation method of L-methionine - Google Patents [patents.google.com]

- 3. Comparison of the transport characteristics of D- and L-methionine in a human intestinal epithelial model (Caco-2) and in a perfused rat intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis of H-Met-D-Met-OH Molecular Weight

This document provides a detailed calculation and verification of the molecular weight for the dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine. This analysis is intended for researchers, scientists, and professionals in the field of drug development who require precise molecular data for their work.

Introduction

This compound is a dipeptide composed of two methionine amino acid residues. Specifically, it consists of one L-methionine molecule and one D-methionine molecule joined by a peptide bond. The determination of its exact molecular weight is fundamental for a variety of biochemical and pharmaceutical applications, including quantitative analysis, structural biology, and computational modeling.

Methodology for Molecular Weight Calculation

The molecular weight of a peptide is calculated based on the molecular weights of its constituent amino acids, accounting for the loss of a water molecule during the formation of each peptide bond.

Experimental Protocol: Molecular Weight Calculation

-

Determine the Molecular Formula of the Amino Acid: The first step is to identify the molecular formula of the constituent amino acid, methionine.

-

Calculate the Molecular Weight of the Amino Acid: Using the atomic weights of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur), the molecular weight of a single methionine molecule is calculated.

-

Account for Peptide Bond Formation: The formation of a dipeptide from two amino acids involves a dehydration reaction, where one molecule of water (H₂O) is eliminated.

-

Calculate the Dipeptide Molecular Weight: The molecular weight of the dipeptide is the sum of the molecular weights of the two individual amino acids minus the molecular weight of one water molecule.

Results and Data Presentation

The calculation for the molecular weight of this compound is summarized in the tables below.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

| Sulfur | S | 32.065 |

Table 2: Calculation of Methionine Molecular Weight

| Constituent | Formula | Quantity | Total Atomic Weight ( g/mol ) |

| Carbon | C₅ | 5 | 60.055 |

| Hydrogen | H₁₁ | 11 | 11.088 |

| Nitrogen | N₁ | 1 | 14.007 |

| Oxygen | O₂ | 2 | 31.998 |

| Sulfur | S₁ | 1 | 32.065 |

| Total (Methionine) | C₅H₁₁NO₂S | 149.213 |

The molecular weight of a single methionine molecule is 149.21 g/mol .[1][2][3][4][5]

Table 3: Calculation of this compound Molecular Weight

| Component | Molecular Weight ( g/mol ) |

| Methionine (Met) | 149.213 |

| D-Methionine (D-Met) | 149.213 |

| Water (H₂O) | 18.015 |

| This compound | 280.411 |

The calculated molecular weight of this compound is 280.41 g/mol . This result is consistent with established chemical databases. The molecular formula for the dipeptide is C₁₀H₂₀N₂O₃S₂.

Logical Workflow of Calculation

The process for determining the molecular weight of the dipeptide follows a clear logical progression.

Caption: Workflow for calculating the molecular weight of this compound.

Conclusion

The molecular weight of this compound has been rigorously calculated and verified to be 280.41 g/mol . This value is critical for accurate experimental design and data interpretation in research and development settings. The provided methodology and data tables offer a transparent and reproducible approach to this fundamental chemical calculation.

References

- 1. DL-Methionine [webbook.nist.gov]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. Methionine (data page) - Wikipedia [en.wikipedia.org]

- 4. L-Methionine An essential amino acid, useful as a methyl group donor. | 63-68-3 [sigmaaldrich.com]

- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chirality Advantage: A Technical Guide to the Biological Significance of D-Methionine in Peptides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into therapeutic peptides represents a cornerstone of modern drug design, offering a powerful solution to the inherent limitations of peptide-based therapeutics. This guide provides an in-depth exploration of the biological significance of substituting L-methionine with its non-canonical enantiomer, D-methionine. We will delve into the profound effects of this single stereochemical change on peptide stability, receptor interaction, and overall bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Principles: The D-Methionine Advantage

The substitution of L-methionine with D-methionine in a peptide sequence can dramatically alter its pharmacological profile. This is primarily attributed to the stereospecificity of endogenous enzymes and receptors.

1.1. Enhanced Proteolytic Resistance and Extended Half-Life

Peptides composed of L-amino acids are rapidly degraded by proteases in the body, leading to a short in vivo half-life and limited therapeutic efficacy.[1] Proteases are highly specific for L-amino acid residues, and the presence of a D-amino acid at or near a cleavage site can render the peptide resistant to enzymatic hydrolysis.[2] This increased stability translates to a longer circulating half-life, allowing for sustained therapeutic action and potentially reducing the required dosing frequency.[3]

1.2. Modulation of Receptor Binding and Selectivity

The three-dimensional structure of a peptide is critical for its interaction with its target receptor.[4] The introduction of a D-methionine residue can alter the peptide's conformation, leading to changes in binding affinity (Ki) and functional activity (IC50 or EC50). In some cases, this conformational change can lead to a significant increase in binding affinity and selectivity for a specific receptor subtype. A prime example is in the field of opioid peptides, where D-amino acid substitutions have been instrumental in developing highly potent and selective receptor agonists.[5]

Quantitative Analysis: D-Methionine vs. L-Methionine Peptides

The impact of D-methionine substitution is best illustrated through quantitative comparisons of key pharmacological parameters. The following tables summarize data from studies on opioid peptides, a class of molecules where this strategy has been extensively and successfully applied.

Table 1: Comparative Receptor Binding Affinities of Dermorphin Gene-Associated Peptide (DGAP) Analogs

| Peptide | Receptor Subtype | IC50 (nM) | Selectivity Ratio (µ/δ) |

| DGAP (L-Met) | µ-opioid | 28,000 | 0.04 |

| DGAP (L-Met) | δ-opioid | 670 | |

| [D-Met2]DGAP | µ-opioid | >1,000 | >1345 |

| [D-Met2]DGAP | δ-opioid | 0.80 |

Data sourced from Lazarus et al. (1989). This table clearly demonstrates the dramatic increase in affinity and selectivity for the delta-opioid receptor upon substitution of L-methionine with D-methionine at position 2 of DGAP.

Therapeutic Implications and Signaling Pathways

The enhanced stability and modulated receptor interactions of D-methionine-containing peptides have significant therapeutic implications. One of the most well-studied examples is the dermorphin family of opioid peptides.

3.1. Dermorphin and Mu-Opioid Receptor Signaling

Dermorphin, a natural heptapeptide containing a D-alanine at position 2, is a potent and selective mu-opioid receptor (MOR) agonist. Synthetic analogs, such as DALDA (dermorphin [D-Arg2, Lys4] (1-4) amide), also exhibit high affinity for the MOR and have been investigated for their analgesic properties. Activation of the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the desired therapeutic effect, such as pain relief.

The following diagram illustrates the canonical signaling pathway initiated by the binding of a dermorphin analog to the mu-opioid receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of D-methionine-containing peptides.

4.1. Solid-Phase Peptide Synthesis (SPPS) of D-Methionine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a D-methionine residue using the Fmoc/tBu strategy.

-

Resin Preparation:

-

Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 1 hour.

-

Wash the resin with dimethylformamide (DMF).

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) to the resin in the presence of N,N-diisopropylethylamine (DIEA) in DCM for 2 hours.

-

Cap any unreacted sites on the resin with methanol.

-

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Met-OH) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2-4 hours at room temperature.

-

-

Washing: Wash the resin as described in step 2.

-

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail. To prevent oxidation of the methionine residue, a cocktail containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is recommended. A common mixture is TFA/TIS/H2O/EDT (94:1:2.5:2.5 v/v/v/v).

-

Incubate for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

-

4.2. Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide in the presence of a protease, such as trypsin, or in a biological matrix like human serum.

-

Materials:

-

Peptide stock solution (1 mg/mL in water or appropriate buffer).

-

Protease solution (e.g., Trypsin at 1 mg/mL in a suitable buffer).

-

Human serum.

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

-

Quenching solution (e.g., 10% Trifluoroacetic acid).

-

RP-HPLC system with a C18 column.

-

-

Procedure:

-

Prepare a reaction mixture containing the peptide at a final concentration of 100 µg/mL in the reaction buffer.

-

Initiate the degradation by adding the protease solution to a final concentration of 1 µg/mL (for a 1:100 enzyme-to-substrate ratio) or by adding human serum to a final concentration of 50% (v/v).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.

-

Centrifuge the samples to pellet any precipitated proteins.

-

Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

-

Plot the percentage of remaining peptide against time.

-

Determine the half-life (t1/2) of the peptide under the assay conditions.

-

4.3. Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a D-methionine-containing peptide for its receptor using a radiolabeled ligand.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the receptor.

-

Unlabeled competitor peptide (the D-methionine-containing peptide).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled competitor peptide in the assay buffer.

-

In a set of tubes, add a constant concentration of the radiolabeled ligand (typically at or below its Kd value) and the cell membrane preparation.

-

Add the different concentrations of the unlabeled competitor peptide to the tubes. Include a control for total binding (no competitor) and a control for non-specific binding (a high concentration of a known potent unlabeled ligand).

-

Incubate the tubes to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligand.

-

Separate the bound and unbound radioligand by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the competitor peptide.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Conclusion

The incorporation of D-methionine into peptides is a highly effective strategy for enhancing their therapeutic potential. By conferring resistance to proteolytic degradation and modulating receptor interactions, this simple stereochemical modification can lead to peptides with significantly improved pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide provide a foundation for researchers and drug developers to leverage the "chirality advantage" in the design and optimization of novel peptide-based therapeutics.

References

- 1. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. literatur.thuenen.de [literatur.thuenen.de]

- 5. Dermorphin gene sequence peptide with high affinity and selectivity for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on H-Met-D-Met-OH: Current Scientific Landscape

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of research on the dipeptide H-Met-D-Met-OH. While its chemical identity is established, there is no substantive body of work detailing its discovery, biological background, or specific mechanism of action.

This guide serves to consolidate the available information on this compound and to transparently address the current knowledge gaps that preclude the development of a detailed technical whitepaper as requested.

Core Chemical Identity

This compound is a dipeptide composed of one L-methionine residue and one D-methionine residue. Basic chemical information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 89680-20-6 | [1][2][3][4] |

| Molecular Formula | C10H20N2O3S2 | [1] |

| Molecular Weight | 280.41 g/mol | |

| Synonyms | (R)-2-((R)-2-Amino-4-(methylthio)butanamido)-4-(methylthio)butanoic acid, d-methionyl-d-methionin |

Discovery and Background: An Overview of the Information Void

Despite extensive searches of scientific databases and literature, no publications were identified that specifically describe the discovery, synthesis for research purposes, or the historical background of this compound. The compound is commercially available from several suppliers, indicating its existence and accessibility for research, yet it does not appear to have been the subject of published scientific investigation. Some suppliers suggest its potential for use in the pharmaceutical and medical industries, but these claims are not substantiated by any cited research.

Biological Activity and Mechanism of Action: Uncharted Territory

A critical finding of this review is the complete absence of published studies on the biological activity and mechanism of action of this compound. While some research exists on methionine-containing dipeptides in general, particularly concerning their antioxidant properties and use in animal nutrition, this research does not specifically address the mixed L- and D-isomer of this compound.

Therefore, it is not possible to provide:

-

Quantitative Data: No experimental data on the efficacy, potency, or any other quantitative measure of biological activity is available.

-

Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

-

Signaling Pathways: The mechanism of action of this compound is unknown, and thus no signaling pathways can be described or diagrammed.

General Context: Methionine and Methionine Dipeptides

To provide some relevant context, L-methionine is an essential amino acid in humans with crucial roles in protein synthesis and as a precursor for important molecules like S-adenosylmethionine (SAM) and the antioxidant glutathione. D-methionine, while not incorporated into proteins, can be converted to L-methionine in the body.

Studies on other methionine dipeptides, such as L-Met-L-Met, have explored their antioxidant potential and intestinal absorption. Research has also been conducted on the comparative efficacy of DL-methionine and its hydroxy analogue in animal feed, which highlights the interest in different forms of methionine supplementation. However, it is crucial to reiterate that these findings are not directly applicable to this compound, as the specific stereochemistry of a dipeptide can significantly influence its biological properties.

Conclusion

The user's request for an in-depth technical guide on this compound cannot be fulfilled at this time due to a lack of available scientific information. The core requirements for quantitative data, experimental protocols, and signaling pathway diagrams cannot be met as no research has been published on these aspects of this compound. The scientific community has not yet characterized the discovery, background, or biological function of this specific dipeptide. Any future research on this compound would be breaking new ground in this area.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chirality of H-Met-D-Met-OH

Abstract

Chirality is a fundamental property of biomolecules that dictates their biological activity, pharmacological profiles, and toxicological effects. In peptide-based therapeutics, the stereochemical integrity of each amino acid residue is a critical quality attribute. This technical guide provides a comprehensive analysis of the chirality of the dipeptide this compound, a molecule composed of both L- and D-methionine residues. We will delve into the fundamental principles of stereochemistry, present quantitative chiroptical data, and provide detailed experimental protocols for the analytical techniques used to characterize and confirm the chirality of such peptides. This document is intended to serve as a valuable resource for professionals engaged in peptide research, synthesis, and drug development.

Fundamentals of Chirality in Amino Acids

Chirality, or "handedness," is a geometric property of a molecule that is non-superimposable on its mirror image. The two mirror-image forms of a chiral molecule are called enantiomers. With the exception of glycine, all proteinogenic amino acids are chiral, possessing a stereogenic center at the alpha-carbon (Cα).[1][2]

The configuration of this chiral center is typically described using two main nomenclature systems:

-

D/L System: This is a relative configuration system that relates the structure of the amino acid to that of glyceraldehyde.[3][4] In a Fischer projection, if the amino group on the Cα is on the left, it is an L-amino acid; if it is on the right, it is a D-amino acid.[3] Naturally occurring amino acids in proteins are almost exclusively in the L-configuration.

-

(R)/(S) System (Cahn-Ingold-Prelog): This system assigns an absolute configuration based on a set of priority rules for the substituents attached to the chiral center. For most L-amino acids, the absolute configuration is (S). A notable exception is L-cysteine, which is (R) due to the higher atomic number of the sulfur in its side chain.

The dipeptide of interest, this compound, is composed of L-methionine and D-methionine. These two are enantiomers, exhibiting identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Caption: Fischer projections of L-Methionine and D-Methionine as non-superimposable mirror images.

Stereochemistry of the Dipeptide H-L-Met-D-Met-OH

This compound is a dipeptide formed by a peptide bond between the carboxyl group of an L-methionine residue and the amino group of a D-methionine residue. The resulting molecule possesses two chiral centers, one from each amino acid residue.

-

N-terminal residue: L-Methionine (S-configuration)

-

C-terminal residue: D-Methionine (R-configuration)

Because the peptide contains both L- and D-amino acids, it is classified as a diastereomer relative to its homochiral counterparts, H-L-Met-L-Met-OH and H-D-Met-D-Met-OH. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The incorporation of a D-amino acid can significantly alter the peptide's three-dimensional structure, enzymatic stability, and biological activity.

Caption: Logical relationship of stereoisomers for the methionyl-methionine dipeptide.

Quantitative Chiroptical Data

Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. This property is quantified as the specific rotation, [α]. The D-isomer is dextrorotatory (+), while the L-isomer is levorotatory (-). It is important to note that the D/L designation does not always correlate with the direction of optical rotation (+/-).

| Compound | Configuration | Specific Rotation [α] (25°C, D-line) | Conditions |

| Methionine | L-form | -8.2° to -7.2° | c = 2, 5 M HCl |

| Methionine | D-form | +8.2° to +7.2° | c = 2, 5 M HCl |

| H-L-Met-D-Met-OH | L,D-form | Data not available in literature | - |

Experimental Protocols for Chiral Analysis

The determination and confirmation of peptide chirality are crucial for quality control in research and manufacturing. Several robust analytical techniques are employed for this purpose.

Protocol: Polarimetry

Objective: To measure the bulk optical rotation of the sample to confirm the presence of chiral molecules.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the peptide sample (e.g., 100 mg) in a suitable solvent (e.g., 5 M HCl) in a 10 mL volumetric flask. Ensure complete dissolution.

-

Instrument Setup: Calibrate the polarimeter using a blank (solvent only). Set the instrument to measure at the sodium D-line (589 nm) and maintain a constant temperature (e.g., 25°C).

-

Measurement: Fill the polarimeter cell (e.g., 1 dm path length) with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Record the observed rotation angle (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l) where:

-

α = observed rotation

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

Protocol: Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure and confirm the chiral nature of the peptide by measuring its differential absorption of circularly polarized light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the peptide (e.g., 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0) that is transparent in the far-UV region.

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range (e.g., 190-260 nm for secondary structure), bandwidth (e.g., 1.0 nm), and scan speed.

-

Blank Measurement: Record a baseline spectrum using the buffer alone in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. The resulting spectrum, characterized by positive or negative peaks at specific wavelengths, is indicative of the peptide's chiral conformation. For instance, α-helices typically show negative bands around 222 and 208 nm, while β-sheets show a negative band around 215 nm.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the stereoisomers of the constituent amino acids after hydrolysis, thereby confirming the peptide's composition (e.g., one L-Met and one D-Met).

Methodology:

-

Peptide Hydrolysis:

-

Place a known amount of the dipeptide into a hydrolysis tube.

-

Add 6 M HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After cooling, evaporate the acid under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the hydrolysate in a suitable buffer for HPLC analysis.

-

-

Chromatographic Separation (Direct Method):

-

Column: Use a chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).

-

Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid or base to optimize separation (e.g., Methanol/Water 80:20 v/v with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection: Inject the reconstituted hydrolysate. The L- and D-methionine enantiomers will elute at different retention times, allowing for their identification and quantification against standards.

-

Caption: Experimental workflow for the chiral analysis of this compound via HPLC.

Conclusion

The dipeptide this compound is a chiral molecule whose stereochemistry is defined by its constituent amino acids: one L-methionine and one D-methionine. This L,D-configuration makes it a diastereomer of its homochiral counterparts. Understanding and verifying the chirality of such peptides is paramount in drug development and biochemical research, as the stereochemical arrangement directly influences biological function and safety. The analytical techniques outlined in this guide—polarimetry, circular dichroism, and particularly chiral HPLC—provide a robust framework for the comprehensive characterization and quality control of stereochemically complex peptides like this compound.

References

An In-depth Technical Guide on the Metabolic Fate of H-Met-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of H-Met-D-Met-OH, supported by detailed experimental protocols and quantitative data presented for clarity and comparative analysis.

Absorption and Hydrolysis

The initial step in the metabolism of orally administered this compound is its hydrolysis into L-methionine and D-methionine. This process is primarily carried out by peptidases located in the small intestine.

Dipeptides are absorbed from the intestinal lumen through two primary mechanisms:

-

Direct uptake of the intact dipeptide: This is mediated by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter in the brush border membrane of enterocytes.[1][2] Once inside the intestinal cells, cytoplasmic peptidases hydrolyze the dipeptide into its constituent amino acids.[1][3][4]

-

Hydrolysis by brush border peptidases: These enzymes, located on the surface of intestinal absorptive cells, break down dipeptides into free amino acids, which are then absorbed by specific amino acid transporters.

The constituent amino acids, L-methionine and D-methionine, are then transported into the portal circulation and subsequently to the liver and other tissues. Some dipeptides may escape intestinal hydrolysis and enter the systemic circulation, where they can be hydrolyzed by peptidases in other tissues, notably the kidneys.

Experimental Protocol: In Vitro Dipeptide Uptake and Hydrolysis Assay

This protocol is designed to assess the rate of uptake and hydrolysis of this compound in an intestinal cell line model (e.g., Caco-2 cells).

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Uptake Experiment:

-

The cell monolayers are washed with a pre-warmed Krebs-Ringer buffer.

-

An uptake buffer containing a known concentration of this compound is added to the apical side of the monolayer.

-

At various time points (e.g., 5, 15, 30, 60 minutes), the apical solution is removed, and the cells are washed with ice-cold buffer to stop the transport process.

-

-

Analysis:

-

The cells are lysed, and the intracellular concentrations of intact this compound, L-methionine, and D-methionine are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

The apical and basolateral media are also analyzed to determine the extent of transepithelial transport and the appearance of metabolites.

-

-

Data Calculation: The rates of uptake and hydrolysis are calculated based on the disappearance of the parent dipeptide and the appearance of its constituent amino acids over time.

Metabolism of Constituent Amino Acids

Following hydrolysis, L-methionine and D-methionine follow distinct metabolic pathways.

L-methionine is an essential amino acid with several critical metabolic roles, primarily categorized into three pathways:

-

Transmethylation: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions.

-

Transsulfuration: This pathway leads to the synthesis of cysteine, which is a precursor for glutathione, a major cellular antioxidant.

-

Remethylation: The homocysteine generated from transmethylation can be remethylated to reform L-methionine, conserving this essential amino acid.

The liver is the primary site of methionine metabolism.

The D-enantiomer of methionine is not directly incorporated into proteins. However, the body possesses enzymatic machinery to convert D-methionine into its functional L-form. This conversion is a two-step process:

-

Oxidative Deamination: D-methionine is oxidized by D-amino acid oxidase (DAO), a flavoenzyme, to its corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMTB).

-

Transamination: KMTB is then transaminated by various transaminases to form L-methionine.

This newly synthesized L-methionine can then enter the metabolic pathways described above.

Experimental Protocol: In Vivo Metabolism Study in a Rodent Model

This protocol outlines an in vivo study to determine the pharmacokinetic profile and metabolic fate of this compound in rats.

-

Animal Dosing: A cohort of Sprague-Dawley rats is administered a single oral dose of radiolabeled this compound.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or jugular vein cannulation. Urine and feces are collected over 24 or 48 hours. At the end of the study, tissues (liver, kidneys, muscle, etc.) are harvested.

-

Sample Processing and Analysis:

-

Plasma is separated from blood samples.

-

Urine, feces, and tissue samples are homogenized.

-

All samples are analyzed for the parent compound and its metabolites using LC-MS/MS and liquid scintillation counting (for radiolabeled studies).

-

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

-

Metabolite Profiling: The relative abundance of L-methionine, D-methionine, and downstream metabolites (e.g., homocysteine, cysteine) is determined in plasma, urine, and tissue homogenates.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma Following a Single Oral Dose

| Compound | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |

| This compound | 15.2 | 0.5 | 45.8 | 1.2 |

| L-Methionine | 35.8 | 1.0 | 180.5 | 3.5 |

| D-Methionine | 28.4 | 1.0 | 125.1 | 2.8 |

Table 2: Tissue Distribution of Radioactivity 4 hours Post-Dose of Labeled this compound in Rats (% of Administered Dose per gram of tissue)

| Tissue | % Dose/g |

| Liver | 12.5 |

| Kidneys | 8.2 |

| Small Intestine | 5.6 |

| Muscle | 2.1 |

| Brain | 0.5 |

Table 3: Excretion Profile of Radioactivity Following a Single Oral Dose of Labeled this compound in Rats (% of Administered Dose)

| Route | 24 hours | 48 hours |

| Urine | 65.7 | 72.3 |

| Feces | 20.1 | 25.4 |

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the metabolism of this compound.

Caption: Proposed metabolic pathway of this compound.

Caption: Experimental workflow for metabolic studies.

Excretion

The metabolites of this compound, primarily in the form of downstream products of L-methionine metabolism and any unmetabolized D-methionine or its metabolites, are expected to be excreted mainly through the kidneys into the urine. A smaller fraction may be eliminated through the feces, representing unabsorbed compound or biliary excretion.

Conclusion

The metabolic fate of this compound is predicted to be a rapid and efficient process, initiated by intestinal hydrolysis into L-methionine and D-methionine. The subsequent absorption and metabolism of these amino acids follow well-established pathways. The conversion of the D-enantiomer to the L-form allows for its utilization in standard metabolic processes. The provided experimental frameworks offer a robust approach to empirically validate this proposed metabolic pathway and quantify the pharmacokinetic profile of this compound and its metabolites. This information is crucial for researchers and drug development professionals in assessing the safety, efficacy, and bioavailability of this dipeptide.

References

Initial Characterization of H-L-Met-D-Met-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed initial characterization of the diastereomeric dipeptide H-L-Met-D-Met-OH. This document outlines detailed experimental protocols for its synthesis, purification, and characterization using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for H-L-Met-D-Met-OH, this guide leverages established principles of peptide chemistry and data from related compounds to present a robust framework for its initial scientific evaluation. The inclusion of a D-amino acid residue suggests potential for enhanced stability against enzymatic degradation, making H-L-Met-D-Met-OH a person of interest for various therapeutic and research applications.

Introduction

Dipeptides, the simplest form of peptides, are gaining significant attention in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and neurotransmitter-modulating properties.[1][2] The incorporation of non-proteinogenic D-amino acids into peptide sequences can confer unique characteristics, most notably an increased resistance to proteolytic degradation by endogenous enzymes.[3][4] This enhanced stability can improve the pharmacokinetic profiles of peptide-based therapeutics. H-L-Met-D-Met-OH, a dipeptide composed of L-methionine and D-methionine, is a novel molecule with potential applications stemming from the properties of its constituent amino acids and its inherent resistance to degradation. Methionine itself is a crucial amino acid involved in various metabolic pathways and is known for its antioxidant properties due to its sulfur-containing side chain.[5] This guide details the foundational steps for a thorough initial characterization of this L-D dipeptide.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of H-L-Met-D-Met-OH and its constituent amino acids. The data for H-L-Met-D-Met-OH are largely extrapolated from the known properties of L-methionine, D-methionine, and the L-L dipeptide (H-Met-Met-OH).

| Property | H-L-Met-OH | H-D-Met-OH | H-L-Met-L-Met-OH | H-L-Met-D-Met-OH (Predicted) |

| Molecular Formula | C5H11NO2S | C5H11NO2S | C10H20N2O3S2 | C10H20N2O3S2 |

| Molecular Weight ( g/mol ) | 149.21 | 149.21 | 280.40 | 280.40 |

| Monoisotopic Mass (Da) | 149.05105 | 149.05105 | 280.09153 | 280.09153 |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White crystalline powder |

| Solubility | Soluble in water | Soluble in water | Soluble in water | Expected to be soluble in water |

| Melting Point (°C) | 281 (decomposes) | 281 (decomposes) | Not available | Expected to be >200 (decomposes) |

| Specific Rotation ([α]D) | +23.4° (c=1, 5N HCl) | -23.4° (c=1, 5N HCl) | Not available | Expected to be non-zero |

Synthesis and Purification

The synthesis of H-L-Met-D-Met-OH can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A proposed solution-phase synthesis is outlined below.

Synthesis Workflow

Caption: A proposed workflow for the solution-phase synthesis of H-L-Met-D-Met-OH.

Experimental Protocol: Synthesis

-

N-terminal Protection of L-Methionine: L-methionine is reacted with 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in a suitable solvent system (e.g., a mixture of dioxane and water) at room temperature to yield N-Fmoc-L-methionine.

-

C-terminal Protection of D-Methionine: D-methionine is esterified, for example, by reacting with methanol in the presence of thionyl chloride, to produce D-methionine methyl ester hydrochloride (H-D-Met-OMe·HCl).

-

Peptide Coupling: N-Fmoc-L-methionine and H-D-Met-OMe are coupled using a standard coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-Hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at 0°C to room temperature.

-

Deprotection: The N-terminal Fmoc group is removed by treatment with a solution of 20% piperidine in DMF. The C-terminal methyl ester is subsequently hydrolyzed (saponified) using a mild base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water.

-

Work-up: After each step, the product is isolated and purified by extraction and precipitation or crystallization.

Experimental Protocol: Purification

The crude H-L-Met-D-Met-OH is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A semi-preparative C18 column is suitable for this purpose.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

-

Detection: UV detection at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure dipeptide.

Analytical Characterization

Characterization Workflow

Caption: Workflow for the analytical characterization of purified H-L-Met-D-Met-OH.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the synthesized dipeptide. The conditions are similar to the preparative method but on an analytical C18 column with a faster gradient. The presence of a single major peak indicates a high degree of purity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the dipeptide.

| Ion | Calculated m/z | Observed m/z (Expected) |

| [M+H]⁺ | 281.0993 | ~281.1 |

| [M+Na]⁺ | 303.0813 | ~303.1 |

Tandem mass spectrometry (MS/MS) is used for sequencing and confirming the identity of the amino acid residues. The fragmentation of the peptide bond will produce characteristic b- and y-ions.

Expected MS/MS Fragmentation Pattern:

| Precursor Ion (m/z) | Fragment Ion | Calculated m/z |

| 281.1 | b₁ | 132.0 |

| y₁ | 150.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides. The expected chemical shifts for H-L-Met-D-Met-OH in D₂O are predicted based on the known shifts of the individual amino acids and general peptide data.

Predicted ¹H NMR Chemical Shifts (in D₂O, ppm):

| Proton | L-Met residue | D-Met residue |

| α-H | ~4.0 - 4.2 | ~3.8 - 4.0 |

| β-H | ~2.0 - 2.2 | ~2.0 - 2.2 |

| γ-H | ~2.5 - 2.7 | ~2.5 - 2.7 |

| S-CH₃ | ~2.1 | ~2.1 |

Predicted ¹³C NMR Chemical Shifts (in D₂O, ppm):

| Carbon | L-Met residue | D-Met residue |

| C=O (Carboxyl) | - | ~175 - 177 |

| C=O (Amide) | ~172 - 174 | - |

| α-C | ~53 - 55 | ~53 - 55 |

| β-C | ~30 - 32 | ~30 - 32 |

| γ-C | ~30 - 32 | ~30 - 32 |

| S-CH₃ | ~15 - 16 | ~15 - 16 |

2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments of proton and carbon signals and to establish connectivity within the molecule.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been documented for H-L-Met-D-Met-OH, its structure suggests several areas of potential interest for investigation.

Rationale for Potential Bioactivity

Caption: Logical relationships for the potential bioactivity of H-L-Met-D-Met-OH.

Proposed Areas of Investigation

-

Antioxidant Activity: The presence of two methionine residues suggests that H-L-Met-D-Met-OH could act as an effective antioxidant by scavenging reactive oxygen species (ROS). Assays such as the ORAC (Oxygen Radical Absorbance Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) assays could be employed.

-

Enzymatic Stability: The L-D peptide bond is expected to be resistant to cleavage by common proteases. Stability assays using enzymes like trypsin, chymotrypsin, or cell lysates can be performed to quantify this resistance compared to the L-L diastereomer.

-

Cellular Uptake and Metabolism: Investigating the transport of H-L-Met-D-Met-OH across cell membranes and its subsequent metabolic fate would be crucial for understanding its potential as a therapeutic agent.

-

Signaling Pathway Modulation: As a stable, methionine-containing molecule, it could potentially influence cellular signaling pathways sensitive to redox status, such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

Conclusion

This technical guide provides a foundational framework for the initial characterization of the novel dipeptide H-L-Met-D-Met-OH. The proposed methodologies for synthesis, purification, and analytical characterization are based on well-established principles of peptide chemistry. The unique L-D stereochemistry of this dipeptide warrants investigation into its biological properties, particularly its stability and antioxidant potential. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of peptide chemistry, drug discovery, and molecular biology, facilitating the exploration of this and other D-amino acid-containing peptides.

References

- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Solid-Phase Synthesis of H-Met-D-Met-OH: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Met-D-Met-OH. The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. Special consideration is given to the challenges associated with methionine-containing peptides, specifically the prevention of side reactions such as oxidation of the thioether side chain. This protocol is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The synthesis of peptides containing methionine residues requires careful optimization of cleavage and deprotection steps to prevent the oxidation of the sulfur-containing side chain to methionine sulfoxide.[1][2][3] While the thioether side chain of methionine is generally considered stable during standard Fmoc-based solid-phase synthesis and is often used without protection, it is susceptible to oxidation during the final acidic cleavage from the resin.[1] To mitigate this, specialized cleavage cocktails containing scavengers are employed to ensure the integrity of the final peptide product.[2]

This protocol details the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, thereby preserving the acid-sensitive protecting groups on the side chains if necessary, and yielding the C-terminal carboxylic acid.

Data Presentation

Table 1: Reagents for Peptide Synthesis

| Reagent | Purpose | Molar Excess (relative to resin loading) |

| 2-Chlorotrityl chloride resin | Solid support | 1.0 eq |

| Fmoc-D-Met-OH | First amino acid | 1.5 - 2.0 eq |

| Fmoc-L-Met-OH | Second amino acid | 3.0 eq |

| Diisopropylethylamine (DIPEA) | Base for loading and coupling | 3.0 - 10.0 eq |

| Methanol | Capping agent | - |

| 20% Piperidine in DMF | Fmoc deprotection | - |

| HBTU/HOBt or HATU/HOAt | Coupling activators | 2.9 - 4.5 eq |

| Dichloromethane (DCM) | Solvent | - |

| N,N-Dimethylformamide (DMF) | Solvent | - |

Table 2: Cleavage Cocktail Composition

| Reagent | Function | Volume Percentage |

| Trifluoroacetic acid (TFA) | Cleavage and deprotection | 94% |

| Water | Scavenger | 2.5% |

| Dimethylsulfide (DMS) | Scavenger (prevents S-alkylation) | 2.5% |

| Ammonium Iodide (NH₄I) | Reduces methionine sulfoxide | 1% (w/v) |

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid (Fmoc-D-Met-OH)

-

Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (loading capacity typically 0.4-1.6 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel with gentle agitation.

-

Amino Acid Preparation: In a separate vial, dissolve 1.5-2.0 equivalents of Fmoc-D-Met-OH and 3.0 equivalents of diisopropylethylamine (DIPEA) in DCM.

-

Loading: Drain the DCM from the swollen resin and add the Fmoc-D-Met-OH/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for 15-30 minutes.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

Peptide Chain Elongation (Coupling of Fmoc-L-Met-OH)

-

Fmoc Deprotection:

-

Swell the Fmoc-D-Met-resin in DMF for 30 minutes.

-

Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3.0 equivalents of Fmoc-L-Met-OH, 2.9 equivalents of HBTU, and 3.0 equivalents of HOBt (or alternatively, 3.0 equivalents of HATU and 3.0 equivalents of HOAt) in DMF.

-

Add 6.0 equivalents of DIPEA to the amino acid solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.1 to remove the Fmoc group from the N-terminal L-Methionine.

-

After deprotection, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL), and then dry the peptide-resin under vacuum.

-

Cleavage and Final Deprotection

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/H₂O/DMS/NH₄I (94:2.5:2.5:1 w/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The resulting white powder is the crude this compound.

Visualization of the Synthesis Workflow

References

- 1. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for Purity Assessment of H-Met-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-D-Met-OH is a dipeptide composed of L-methionine and D-methionine. As with any synthetic peptide intended for research or pharmaceutical development, rigorous purity analysis is essential to ensure quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2] This method separates the target peptide from impurities based on hydrophobicity.

This application note provides a detailed analytical method for determining the purity of this compound using RP-HPLC with UV detection. The described protocol is suitable for routine quality control and for the characterization of new batches of the synthesized dipeptide.

Principle of the Method

The separation of this compound from its potential impurities is achieved by RP-HPLC on a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous component (water with trifluoroacetic acid) and an organic modifier (acetonitrile with trifluoroacetic acid) is employed. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution.[2][3] The peptide and its impurities are detected by their absorbance in the UV range, typically at 210-220 nm, which corresponds to the peptide bond.[1]

Potential impurities in a synthetic peptide preparation can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. For methionine-containing peptides, oxidation of the methionine residue to methionine sulfoxide or methionine sulfone is a common modification that needs to be monitored. These oxidized forms are more polar and will typically elute earlier than the parent peptide in a reversed-phase system.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Trifluoroacetic acid (TFA), HPLC grade.

-

Sample: this compound, lyophilized powder.

-

Glassware and Consumables: Volumetric flasks, autosampler vials, and appropriate pipette tips.

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC grade acetonitrile.

-

Sample Diluent: Mobile Phase A.

-

Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a known volume of Sample Diluent to obtain a final concentration of 1.0 mg/mL.

-

Sample Solution: Prepare the this compound sample to be tested in the same manner as the Standard Solution to a final concentration of 1.0 mg/mL.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Gradient Elution Program

A linear gradient is recommended for the separation.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 50 | 50 |

| 22.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability

Before sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting the Standard Solution in replicate (e.g., n=5). The acceptance criteria for system suitability are outlined in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Experimental Workflow Diagram

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion